7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C22H15F3N4O4S and its molecular weight is 488.44. The purity is usually 95%.
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Biological Activity
The compound 7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1115970-67-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and pharmacological implications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H15F3N4O4S, with a molecular weight of 488.4 g/mol . The structure features a quinazolinone core linked to a cyclopropyl group and an oxadiazole moiety, which are known to influence the biological activity of similar compounds.
Property | Value |
---|---|
Molecular Formula | C22H15F3N4O4S |
Molecular Weight | 488.4 g/mol |
CAS Number | 1115970-67-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and subsequent attachment of the cyclopropyl and sulfanyl groups. Detailed synthetic pathways can be found in specialized chemical literature.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines at micromolar concentrations. The mechanism appears to involve the disruption of specific signaling pathways related to cell growth and survival.
- Apoptosis Induction : Flow cytometry analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data suggest moderate bioavailability with potential for modification to enhance its pharmacological properties.
Case Studies
A notable case study involved the administration of this compound in a rodent model bearing xenografts of human cancer cells. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. This supports further investigation into its therapeutic potential in oncology.
Properties
IUPAC Name |
7-cyclopropyl-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4S/c23-22(24,25)12-3-1-11(2-4-12)19-27-18(33-28-19)9-34-21-26-15-8-17-16(31-10-32-17)7-14(15)20(30)29(21)13-5-6-13/h1-4,7-8,13H,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCDSKMMCRAGSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)C(F)(F)F)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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